molecular formula C24H26ClN3O2 B2838632 N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1251706-13-4

N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No. B2838632
M. Wt: 423.94
InChI Key: IPVIJBLLNNHULD-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C24H26ClN3O2 and its molecular weight is 423.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Binding Studies

Research on methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, which share a structural resemblance to the specified compound, has revealed their affinity for apamin-sensitive binding sites. These studies highlight the significance of methoxylation and the impact of substituent positioning and size on binding affinity, demonstrating the compound's relevance in designing ligands for specific ion channels (Graulich et al., 2006).

Conversion Methods

The development of novel synthetic pathways, such as the niobium pentachloride-promoted conversion of carboxylic acids to carboxamides, showcases the flexibility and utility of tetrahydroisoquinoline derivatives in synthetic chemistry. These methods provide efficient routes to alkaloid structures, highlighting the compound's role in facilitating the synthesis of complex natural products (Nery et al., 2003).

Antioxidant Properties

Investigations into N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic Acid (MDTI), a compound related in structure to the specified molecule, demonstrated exceptional antioxidant properties. This research underscores the potential of tetrahydroisoquinoline derivatives in developing novel antioxidants (Kawashima et al., 1979).

Synthetic Investigations

Synthetic investigations in the field of curare alkaloids have shown that tetrahydroisoquinoline derivatives can be essential intermediates in synthesizing complex molecular structures. These studies provide insights into the synthetic versatility and application of tetrahydroisoquinoline derivatives in crafting molecules with potential therapeutic properties (Voronin et al., 1969).

Multidrug Resistance Reversal

Research on acridonecarboxamide derivatives, structurally akin to the specified compound, has explored their ability to reverse multidrug resistance (MDR) in cancer cells. These studies illuminate the potential application of tetrahydroisoquinoline derivatives in overcoming MDR, a significant challenge in cancer chemotherapy (Hyafil et al., 1993).

properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2/c1-14(2)16-4-6-17(7-5-16)26-22(29)13-28-11-10-21-19(12-28)24(30)18-8-9-20(25)15(3)23(18)27-21/h4-9,14H,10-13H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVIJBLLNNHULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

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